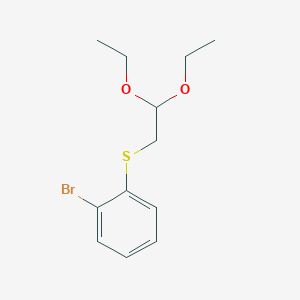

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane

Descripción general

Descripción

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organic compound with the molecular formula C12H17BrO2S. It is characterized by the presence of a bromophenyl group and a diethoxyethyl sulfane moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane typically involves the reaction of 2-bromophenyl thiol with 2,2-diethoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products. The product is then purified using techniques such as distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane undergoes various chemical reactions, including:

Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, sodium hydroxide, potassium carbonate

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Phenyl derivatives

Substitution: Various substituted phenyl derivatives

Aplicaciones Científicas De Investigación

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the sulfane group can undergo redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to undergo multiple chemical transformations makes it a versatile tool in research.

Comparación Con Compuestos Similares

Similar Compounds

- (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane

- (2-Fluorophenyl)(2,2-diethoxyethyl)sulfane

- (2-Iodophenyl)(2,2-diethoxyethyl)sulfane

Uniqueness

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Actividad Biológica

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane, a sulfur-containing organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrO2S. Its structure features a bromophenyl group attached to a diethoxyethyl sulfide moiety, which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. Specifically, it has been reported to prevent the formation of mammospheres in human breast cancer cells, suggesting its potential role in targeting cancer stem cells .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cells, thereby reducing tumor growth .

- Modulation of Gene Expression : There is evidence that this compound alters the expression of genes associated with cancer progression and metastasis .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines. The following table summarizes key findings from these studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| B | HeLa (cervical cancer) | 20 | Cell cycle arrest |

| C | A549 (lung cancer) | 18 | Inhibition of migration |

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the compound's efficacy in a living organism. Preliminary animal studies have indicated that administration of this compound leads to significant tumor reduction without notable toxicity .

Comparison with Similar Compounds

This compound is structurally related to other bioactive sulfides and organosulfur compounds. The table below compares its activity with similar compounds:

| Compound | Structure | Anticancer Activity | Unique Features |

|---|---|---|---|

| Compound A | Sulfide | Moderate | Known for anti-inflammatory properties |

| Compound B | Thioether | High | Exhibits neuroprotective effects |

| This compound | Sulfide | High | Targets cancer stem cells |

Propiedades

IUPAC Name |

1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZIZUSDBKSUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CSC1=CC=CC=C1Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476428 | |

| Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137105-52-3 | |

| Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.